5-(Difluoromethoxy)quinolin-8-amine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a quinoline structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique electronic properties and structural features. The molecular formula for 5-(difluoromethoxy)quinolin-8-amine is C₉H₈F₂N₂O, and it has a CAS number of 1594056-86-6.
This compound falls under the classification of quinolines, which are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. Quinolines and their derivatives are significant in organic synthesis and pharmaceuticals due to their biological activities, including antimicrobial, antimalarial, and anticancer properties . The difluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The synthesis of 5-(difluoromethoxy)quinolin-8-amine can be achieved through various methods, including:
The reaction conditions, such as temperature, solvent choice, and catalyst type, significantly influence the yield and purity of the synthesized compound. For example, copper catalysts are commonly used in difluoromethylation due to their effectiveness in facilitating C–F bond formation.
5-(Difluoromethoxy)quinolin-8-amine features a quinoline backbone with a difluoromethoxy substituent at the 5-position and an amino group at the 8-position. The presence of fluorine atoms contributes to unique electronic properties that can affect molecular interactions.
5-(Difluoromethoxy)quinolin-8-amine can participate in various chemical reactions typical for quinoline derivatives:
The reactivity patterns depend on the electron-withdrawing effects of the difluoromethoxy group, which can modulate the electron density on the aromatic ring, influencing both nucleophilic and electrophilic reactivity.
The mechanism of action for compounds like 5-(difluoromethoxy)quinolin-8-amine often involves interaction with biological targets such as enzymes or receptors. The difluoromethoxy group may enhance binding affinity due to increased hydrophobic interactions or specific hydrogen bonding capabilities.
Research indicates that quinoline derivatives can inhibit various biological pathways, including those involved in cancer cell proliferation and microbial growth. The presence of fluorine atoms is known to enhance metabolic stability and alter pharmacokinetic properties .
Relevant data from studies suggest that compounds with difluoromethoxy groups exhibit unique properties that may enhance their utility in drug design .
5-(Difluoromethoxy)quinolin-8-amine has several scientific applications:
5-(Difluoromethoxy)quinolin-8-amine represents a strategically designed fluorinated quinoline derivative of significant interest in modern drug discovery. Characterized by the molecular formula C₁₀H₈F₂N₂O and a molecular weight of 210.18 g/mol, this compound features a difluoromethoxy (-OCF₂H) substituent at the 5-position and an amino group (-NH₂) at the 8-position of the quinoline nucleus [3] [7] [9]. Its systematic IUPAC name, 5-(difluoromethoxy)quinolin-8-amine, precisely describes this substitution pattern, while its canonical SMILES representation (Nc1ccc(OC(F)F)c2cccnc12) provides a machine-readable description of its atomic connectivity [7]. This molecule exemplifies the innovative integration of fluorine atoms into privileged medicinal chemistry scaffolds to enhance pharmacological properties.
Fluorinated quinoline derivatives constitute a therapeutically significant class of compounds with demonstrated applications across multiple disease domains. The strategic incorporation of fluorine atoms and fluorinated groups (such as -CF₃, -OCF₃, or -OCF₂H) profoundly influences key pharmacological parameters, including metabolic stability, membrane permeability, and target binding affinity. The difluoromethoxy group (-OCF₂H) specifically offers enhanced lipophilicity compared to simple alkoxy substituents while maintaining sufficient stability against metabolic dealkylation, contributing to improved pharmacokinetic profiles [2] [6]. This molecular modification strategy has yielded clinically valuable agents across therapeutic areas:
Table 1: Therapeutic Applications of Fluorinated Quinolines
Compound | Fluorinated Group | Therapeutic Application | Key Pharmacological Attribute |
---|---|---|---|
Tafenoquine | -OCF₃ | Antimalarial | Long-acting radical cure |
Moxifloxacin | -OCF₃ (at C-8) | Antibacterial | Broad-spectrum activity |
Bedaquiline | -CF₃ | Antitubercular | ATP synthase inhibition |
Pitavastatin | -CF₃ | Lipid-lowering | HMG-CoA reductase inhibition |
5-(Difluoromethoxy)quinolin-8-amine | -OCF₂H | Under investigation | Versatile synthetic intermediate |
Quinolines bearing the difluoromethoxy substituent exhibit distinct advantages in drug design. The electron-withdrawing nature of fluorine atoms influences the electron density of the quinoline ring, potentially enhancing interactions with electron-rich regions of biological targets. Furthermore, the difluoromethoxy group can act as a bioisostere for labile alkoxy groups or bulky tert-butyl substituents, improving metabolic stability while maintaining favorable steric occupancy [6]. In the context of 5-(difluoromethoxy)quinolin-8-amine, the presence of this group at the 5-position positions it as a valuable building block for developing novel therapeutic agents, particularly in antiparasitic and anticancer research where fluorinated quinolines have demonstrated substantial promise [6] [8].
The 8-aminoquinoline (8AQ) scaffold represents a privileged structural motif in medicinal chemistry, characterized by a nitrogen heterocycle with an amino group specifically at the 8-position. This configuration creates a distinctive electronic and spatial arrangement that facilitates diverse biological interactions. The amino group at this sterically accessible position enables several key functionalities: (1) direct participation in hydrogen bonding with biological targets, (2) serving as a synthetic handle for derivatization into amides, ureas, or imines, and (3) potential involvement in metal chelation phenomena, particularly when ortho-positioned to the quinoline nitrogen [2] [6] [8].
Historically, 8-aminoquinolines have achieved notable clinical success in antiparasitic therapy, exemplified by primaquine and tafenoquine. These agents demonstrate unique activity against liver-stage malarial parasites (hypnozoites) and gametocytes, a pharmacological profile not shared by other antimalarial classes [6]. Beyond antiparasitic applications, contemporary research has revealed that 8-aminoquinoline derivatives exhibit significant anticancer potential through multiple mechanisms, including kinase inhibition, interference with microtubule dynamics, and disruption of kinesin motor protein function [1] [6]. The presence of the 8-amino group appears critical for these diverse biological activities, as evidenced by structure-activity relationship (SAR) studies showing diminished efficacy upon its modification or replacement.
In the specific case of 5-(difluoromethoxy)quinolin-8-amine, the strategic positioning of the difluoromethoxy group at the 5-position creates a distinctive electronic environment. This substitution pattern potentially enhances the molecule's ability to interact with biological targets that recognize both the quinoline core and fluorinated substituents. Computational studies suggest that the 5-position substituent influences the electron density at the 8-amino group, potentially modulating its hydrogen-bond donating/accepting capacity and basicity – factors crucial for target engagement [8]. Furthermore, the 5,8-disubstitution pattern provides a planar framework with defined vectors for additional functionalization, enabling medicinal chemists to explore diverse chemical space while maintaining the core pharmacophore.
The structural positioning of substituents on the quinoline nucleus profoundly influences physicochemical properties and biological activity. 5-(Difluoromethoxy)quinolin-8-amine possesses a specific isomeric configuration that distinguishes it from related compounds:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7